molecular formula C10H14O2S B13577444 3-(2,5-Dimethylthiophen-3-yl)butanoic acid

3-(2,5-Dimethylthiophen-3-yl)butanoic acid

Cat. No.: B13577444
M. Wt: 198.28 g/mol
InChI Key: GMROGJUTTCKMBE-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylthiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 2 and 5, and a butanoic acid moiety attached at position 3 of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylthiophen-3-yl)butanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 2,5-dimethylthiophene.

    Attachment of the Butanoic Acid Moiety: The butanoic acid group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is treated with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylthiophen-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for reducing carboxylic acids to alcohols.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2,5-Dimethylthiophen-3-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)butanoic acid involves its interaction with molecular targets and pathways within biological systems. The thiophene ring and butanoic acid moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene-3-boronic acid: Similar thiophene ring structure with boronic acid functionality.

    3,3-Dimethylbutanoic acid: Similar butanoic acid structure with different substitution pattern.

    2-Methyl-3,7-dimethyl-6-octenyl ester: Similar ester functionality with different alkyl chain.

Uniqueness

3-(2,5-Dimethylthiophen-3-yl)butanoic acid is unique due to the combination of the thiophene ring and butanoic acid moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

3-(2,5-dimethylthiophen-3-yl)butanoic acid

InChI

InChI=1S/C10H14O2S/c1-6(4-10(11)12)9-5-7(2)13-8(9)3/h5-6H,4H2,1-3H3,(H,11,12)

InChI Key

GMROGJUTTCKMBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(C)CC(=O)O

Origin of Product

United States

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